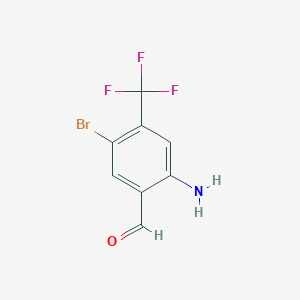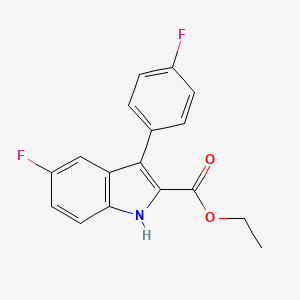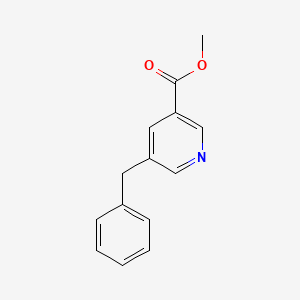
Methyl 5-benzylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-benzylnicotinate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a benzyl group, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-benzylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-benzylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help maintain precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-benzylnicotinate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: 5-benzylnicotinic acid.
Reduction: 5-benzyl-3-aminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-benzylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of methyl 5-benzylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a vasodilator by promoting the release of prostaglandins, which are locally-acting compounds with a short half-life . This action can enhance blood flow and reduce inflammation at the site of application.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Benzyl nicotinate: Similar to methyl 5-benzylnicotinate but without the methyl ester group.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a methyl ester group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 5-benzylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3 |
InChI-Schlüssel |
BKPSGSMRNKHIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




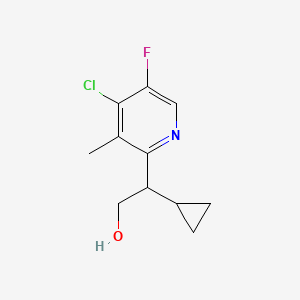

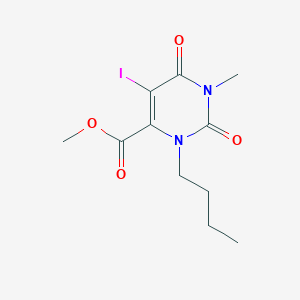


![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
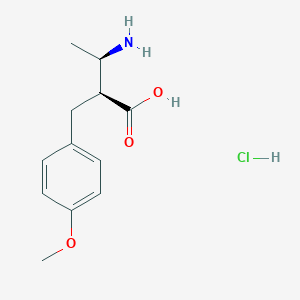
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
